![molecular formula C8H12F2O B1434337 1,1-Difluorospiro[2.5]octan-6-ol CAS No. 1781334-37-9](/img/structure/B1434337.png)
1,1-Difluorospiro[2.5]octan-6-ol
Overview
Description
1,1-Difluorospiro[2.5]octan-6-ol is a chemical compound with the CAS Number: 1781334-37-9 . It has a molecular weight of 162.18 and its IUPAC name is 1,1-difluorospiro[2.5]octan-6-ol . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 1,1-Difluorospiro[2.5]octan-6-ol is 1S/C8H12F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6,11H,1-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,1-Difluorospiro[2.5]octan-6-ol is a white solid . and should be stored at room temperature .Scientific Research Applications
Corrosion Inhibition Properties
1,1-Difluorospiro[2.5]octan-6-ol and its derivatives have been studied for their corrosion inhibition properties. A study by Chafiq et al. (2020) on spirocyclopropane derivatives, including compounds structurally related to 1,1-Difluorospiro[2.5]octan-6-ol, found them to be effective inhibitors for mild steel corrosion in acidic solutions (Chafiq et al., 2020).
Application in Electrophilic Fluorination
This compound plays a role in electrophilic fluorination. Singh and Shreeve (2004) highlight its use in the introduction of fluorine into organic molecules, a crucial step in various chemical syntheses (Singh & Shreeve, 2004).
In Polymerization Processes
The radical polymerization of vinylcyclopropane derivatives, closely related to 1,1-Difluorospiro[2.5]octan-6-ol, has been researched by Sanda, Takata, and Endo (1994). They explored its use in creating polymers with unique properties (Sanda, Takata, & Endo, 1994).
In Organic Synthesis
A 2020 study by Yang et al. discusses the application of Selectfluor, a compound closely related to 1,1-Difluorospiro[2.5]octan-6-ol, in various "fluorine-free" functionalizations in organic synthesis (Yang et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 , which provide guidance on prevention, response, storage, and disposal.
properties
IUPAC Name |
2,2-difluorospiro[2.5]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVWOUBJZRJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorospiro[2.5]octan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





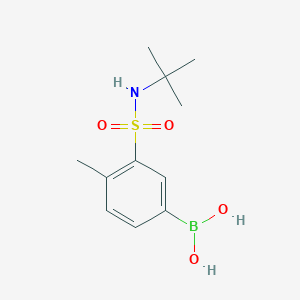
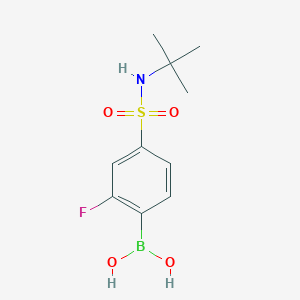

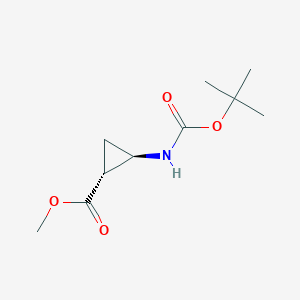


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)
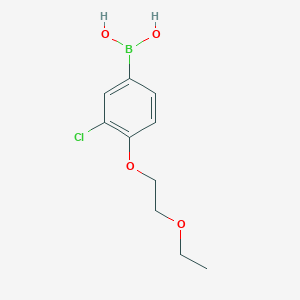
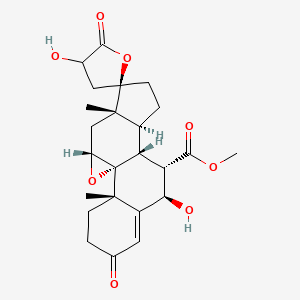
![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)
